molecular formula C22H22N4O4 B2485479 1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione CAS No. 1105221-23-5

1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2485479
CAS No.: 1105221-23-5
M. Wt: 406.442
InChI Key: HGWINTUWXATTNX-UHFFFAOYSA-N
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Description

1-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-isopropylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H22N4O4 and its molecular weight is 406.442. The purity is usually 95%.
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Scientific Research Applications

Chemosensors

1,2,4-oxadiazole derivatives, such as the compound , have been employed in the development of colorimetric and fluorescent chemosensors. For instance, naphthalimide derivatives containing oxadiazole have shown effectiveness as reversible chemosensors for fluoride ion detection, demonstrating the ability to undergo color change in response to specific anions (Zhang, Zhang, Ding, & Gao, 2020).

Molecular Docking and Biological Evaluation

Oxadiazole compounds have been studied for their antibacterial and antifungal activities. Research on benzo[de]isoquinoline-1,3(2H)-dione derivatives, which share a similar structure, has shown significant potential against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as against fungal strains such as Aspergillus niger and Candida albicans (Sirgamalla & Boda, 2019).

Quantum-Mechanical Modeling

Compounds with a quinazoline ring, closely related to the chemical structure of the compound , have been the subject of quantum-mechanical modeling studies. These studies involve analyzing the molecular structure and photophysical properties, contributing to a deeper understanding of these compounds' chemotherapeutic potential (Sebastian et al., 2015).

Properties

IUPAC Name

1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propan-2-ylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-4-29-18-12-8-6-10-16(18)20-23-19(30-24-20)13-25-17-11-7-5-9-15(17)21(27)26(14(2)3)22(25)28/h5-12,14H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWINTUWXATTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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